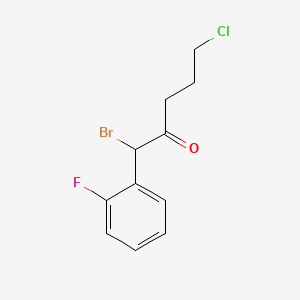

1-Bromo-5-chloro-1-(2-fluorophenyl)pentan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

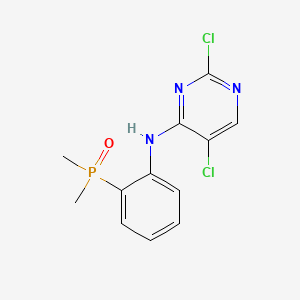

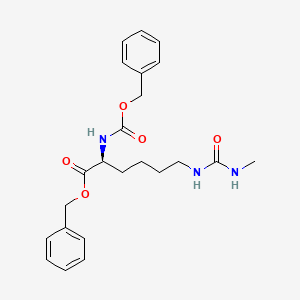

“1-Bromo-5-chloro-1-(2-fluorophenyl)pentan-2-one” is a chemical compound with the molecular formula C11H11BrClFO . It has a molecular weight of 293.56 . This compound is used for research purposes .

Molecular Structure Analysis

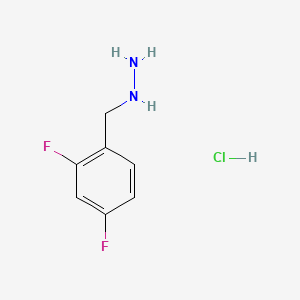

The molecular structure of this compound consists of a pentan-2-one backbone with bromine, chlorine, and a 2-fluorophenyl group attached . The exact 3D structure can be viewed using specific software .Scientific Research Applications

Catalytic Dehydrohalogenation Studies

1-Bromo-5-chloro-1-(2-fluorophenyl)pentan-2-one can be involved in catalytic dehydrohalogenation reactions. A study explored the catalytic activity of various halide clusters in dehydrohalogenating alkyl halides, including compounds similar to 1-Bromo-5-chloro-1-(2-fluorophenyl)pentan-2-one, to produce pentenes and pentane (Kamiguchi et al., 2003).

Electrophilic Bromination of Ketones

Research has been conducted on the selective α-monobromination of various alkylaryl ketones. This process includes using bromine sources for efficient and regioselective bromination, which could be relevant for modifying compounds like 1-Bromo-5-chloro-1-(2-fluorophenyl)pentan-2-one (Ying, 2011).

Electrochemical Reduction Studies

The electrochemical reduction of similar dihalopentanes has been studied. This includes the investigation of products like cyclopentane and n-pentane, which could be relevant to the electrochemical behavior of 1-Bromo-5-chloro-1-(2-fluorophenyl)pentan-2-one (Pritts & Peters, 1994).

Studies on Halogenation Reactions

Research on the photo-bromination of alkanes, including mono-bromo-pentanes, provides insights into the reactions and isomer proportions, which may extend to the understanding of compounds like 1-Bromo-5-chloro-1-(2-fluorophenyl)pentan-2-one (Baoren et al., 1984).

Fluoro-Nitro Compound Research

Studies on the reactions of fluoro-nitro compounds, including those similar to 1-Bromo-5-chloro-1-(2-fluorophenyl)pentan-2-one, reveal insights into the synthesis and reaction behaviors of these types of compounds (Baum et al., 1966).

properties

IUPAC Name |

1-bromo-5-chloro-1-(2-fluorophenyl)pentan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrClFO/c12-11(10(15)6-3-7-13)8-4-1-2-5-9(8)14/h1-2,4-5,11H,3,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLASEZJRERSCSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(=O)CCCCl)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrClFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

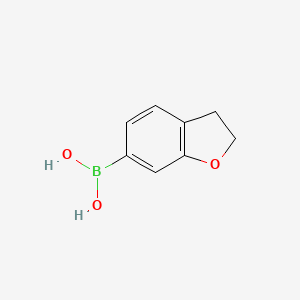

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-hydroxypyrrolidin-1-yl)methanone](/img/structure/B591513.png)

![Benzeneacetic acid, -alpha--[(1-oxohexyl)amino]-](/img/no-structure.png)